Amphotericin B, methyl ester, hydrochloride is a derivative of amphotericin B, an antifungal agent derived from the bacterium Streptomyces nodosus. This compound is characterized by its ability to combat serious fungal infections, particularly in immunocompromised patients. Amphotericin B has been widely used since its introduction in the 1950s and is known for its effectiveness against a range of fungi, including Candida and Aspergillus species. The methyl ester form enhances certain pharmacological properties while potentially reducing toxicity compared to the parent compound .
The synthesis of amphotericin B, methyl ester, hydrochloride typically involves the following steps:
The process may require careful control of pH and temperature to ensure optimal yields and stability of the product. For instance, maintaining a pH above 10 during dissolution can enhance solubility and facilitate the esterification reaction .
The molecular formula for amphotericin B, methyl ester, hydrochloride is with a molecular weight of approximately 938.11 g/mol. The structure includes multiple hydroxyl groups and a long hydrophobic tail characteristic of polyene macrolides.
The primary chemical reaction involved in synthesizing amphotericin B, methyl ester, hydrochloride is the esterification of amphotericin B with diazomethane. This reaction converts the carboxylic acid group into an ester functional group, enhancing lipophilicity and potentially altering pharmacokinetic properties.
The reaction conditions must be optimized to prevent degradation of the amphotericin backbone while maximizing yield. Adjustments in solvent choice and reaction time are critical factors that influence both yield and purity .
Amphotericin B exerts its antifungal effects primarily through its interaction with ergosterol in fungal cell membranes. The mechanism involves:
Research indicates that this mechanism may also induce oxidative stress within fungal cells, contributing to its antifungal activity .
Amphotericin B, methyl ester, hydrochloride is primarily used in clinical settings for treating severe fungal infections such as:
In addition to its therapeutic uses, research continues into its formulations for improved delivery methods and reduced side effects, making it an important compound in antifungal therapy .
This detailed analysis highlights the significance of amphotericin B, methyl ester, hydrochloride as both a therapeutic agent and a subject of ongoing pharmaceutical research aimed at enhancing its efficacy and safety profile.
The synthesis of amphotericin B methyl ester hydrochloride (AmB-Me·HCl) and its derivatives requires sophisticated molecular editing strategies to overcome structural complexity while preserving bioactivity. A modular synthetic approach enables targeted modifications at key functional groups, particularly the C16 carboxyl and C35 hydroxyl positions. The esterification of amphotericin B’s carboxyl group typically employs diazomethane in dimethylformamide (DMF) or hexamethylphosphoric triamide, yielding the methyl ester derivative with high regioselectivity [3] [7]. This reaction must be carefully controlled to prevent epimerization or degradation of the sensitive heptaene chromophore.
Molecular editing strategies have been developed to probe structure-activity relationships, exemplified by the synthesis of 35-deoxy amphotericin B methyl ester. This derivative is prepared through a multi-step sequence involving selective protection, deoxygenation at C35, and deprotection, revealing that removal of the C35 hydroxyl group significantly reduces pore-forming activity while maintaining membrane binding affinity [1] [2]. Such molecular editing demonstrates how strategic functional group manipulation can elucidate the antibiotic’s mechanism of action. Recent advances include benzoxaborole conjugates synthesized via PyBOP-mediated coupling between amphotericin B’s mycosamine amine group and benzoxaborole carboxylic acids. These hybrids retain antifungal activity while altering physicochemical properties, though yields remain challenging (10-25%) due to complexation issues and silica gel adsorption during purification [5].
Table 1: Synthetic Approaches to Amphotericin B Methyl Ester Derivatives
Modification Type | Reaction Conditions | Key Outcome | Reference |
---|---|---|---|
C16 Methyl ester formation | Diazomethane/DMF or HMPA, 0°C | High-yield esterification (≥70%) | [3] [7] |
35-Deoxy derivative | Selective protection/deoxygenation | Reduced ion channel activity | [1] [2] |
Benzoxaborole conjugation | PyBOP coupling, chromatography | Retained antifungal activity (low yields: 10-25%) | [5] |
Organic salt formation | Water-reduced buffer neutralization | Enhanced solubility without covalent modification | [6] |
The water-reduced buffer neutralization method represents a breakthrough in synthesizing non-covalent amphotericin B derivatives with enhanced solubility profiles. This approach circumvents the stability challenges associated with covalent modifications of AmB’s labile hemiacetal system. The protocol involves deprotonating amphotericin B with triethylamine in anhydrous methanol, followed by reaction with cation hydroxides generated via ion exchange resin (e.g., Amberlite IRA-400 OH⁻ form). This yields organic salts such as [P₆,₆,₆,₁₄][AmB] (tributyltetradecylphosphonium amphotericin B) without subjecting the polyene to harsh reaction conditions [6].
Key advantages include:
This method significantly improves upon conventional approaches that often degrade the antibiotic during covalent modification attempts. The organic salts produced exhibit altered solution behavior and aggregation states compared to parent amphotericin B, directly influencing their biological activity against pathogens like Leishmania infantum [6].
Molecular dynamics (MD) simulations provide atomic-level insights into the conformational behavior of amphotericin B derivatives, enabling rational optimization of esterification reactions. Studies on amphotericin B methyl ester reveal how C16 methylation influences molecular self-assembly and membrane interactions. Simulations demonstrate that esterification reduces dimerization propensity in aqueous environments by approximately 40% compared to amphotericin B, a critical factor in reducing non-selective membrane binding [4].
Specific computational findings guiding synthetic design include:
These insights directly inform reaction optimization by predicting how modifications at C16 influence supramolecular behavior. MD-guided design led to the L-histidine methyl ester derivative, which shows improved selectivity by further reducing solution dimerization while maintaining pore-forming capability [4]. Computational models thus serve as essential tools for predicting the functional outcomes of synthetic modifications before resource-intensive laboratory synthesis.
Hydrochloride salt formation represents a critical strategy for improving the pharmaceutical utility of amphotericin B methyl ester (AmB-Me). The hydrochloride salt (AmB-Me·HCl, CAS 35375-29-2) significantly enhances water dispersibility while maintaining the compound’s antifungal and antiviral activities. The synthesis involves treating amphotericin B methyl ester with hydrogen chloride in anhydrous solvents such as ether or dichloromethane, producing a stable crystalline solid with improved handling properties [7].
Key physicochemical advantages include:
Table 2: Solubility Parameters of Amphotericin B Derivatives
Derivative | Aqueous Solubility (μg/mL) | Organic Solvent Solubility | Biological Significance | |
---|---|---|---|---|
Amphotericin B | ≤1 | Low in alcohols, acetone | Limited formulations | |
Amphotericin B methyl ester | 5-10 | Soluble in DMSO, methanol | Enables solvent-based delivery | |
AmB-Me·HCl | 15-25 | High in DMSO, ethanol | Improved dosing accuracy | |
OSILs-AmB (e.g., [P₆,₆,₆,₁₄][AmB]) | >100 | Miscible with multiple organics | Enables novel delivery systems | [6] |
The hydrochloride form demonstrates particular utility in HIV-1 research, where it disrupts viral particle production by binding cholesterol in host membranes without inhibiting Gag protein multimerization [7]. This application leverages the molecule’s altered solubility profile to achieve effective intracellular concentrations. Compared to covalent modifications, hydrochloride salt formation preserves the intact polyene macrolide structure while optimizing pharmaceutical properties through ionic state manipulation.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7